Pyrithione

描述

Historical Context and Evolution of Pyrithione (B72027) Research

The development of this compound and its metal complexes, notably zinc this compound, has roots in the targeted synthesis programs of the mid-20th century. The initial research was inspired by naturally occurring antimicrobial compounds like aspergillic acid, isolated in the 1940s from Aspergillus strains. jddonline.com Aspergillic acid contains a cyclic hydroxamic acid functional group within a pyrazine (B50134) nucleus. jddonline.comnih.gov A synthetic effort was initiated to create analogs with antifungal activity, initially targeting agricultural applications. jddonline.com

Sodium this compound was first synthesized as part of this program and demonstrated significant antimicrobial activities. jddonline.com Both the sodium and zinc salt forms were subsequently commercialized. jddonline.com While not extensively adopted in agriculture, the zinc salt, zinc this compound (ZnPT), was found to be particularly effective against the scalp fungus Malassezia, known at the time as Pityrosporum, which is associated with dandruff. jddonline.com Zinc this compound has been used since the 1930s, although its preparation was publicly disclosed later in a 1955 British patent describing the reaction of this compound with hydrated zinc sulfate (B86663). wikipedia.orgacs.org E. Shaw and co-workers are credited with the first synthesis of this compound in 1950. acs.org

The synthesis of this compound typically involves starting materials such as 2-bromopyridine (B144113), 2-chloropyridine (B119429), or 2-chloropyridine N-oxide. wikipedia.org One synthetic route involves the oxidation of 2-chloropyridine followed by mercaptization to yield sodium this compound. jddonline.com Another approach involves reacting 2-bromopyridine-N-oxide with thiourea (B124793), followed by treatment with aqueous sodium carbonate. nih.gov The thiolate anion can be formed by reaction with sodium carbonate, and zinc this compound is then produced by adding a zinc salt like zinc chloride or zinc sulfate. wikipedia.orgatamanchemicals.com

Scope and Significance of this compound in Contemporary Chemical Sciences

This compound and its metal complexes, especially zinc this compound, hold significant scope in contemporary chemical research, primarily driven by their coordination chemistry and biocidal properties. The coordination chemistry of this compound with heavy metal salts and complexes has been widely investigated, highlighting its role as a universal O, S-donor ligand. mdpi.com

Research continues into the synthesis and characterization of new this compound derivatives and their metal complexes. For instance, studies have reported the synthesis and crystal structure of a this compound derivative, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-), obtained from the reaction of a this compound derivative with copper(II) chloride dihydrate. mdpi.com

The significance of this compound in chemical sciences extends to its incorporation into various materials for imparting antimicrobial properties. Research explores the in situ synthesis of zinc this compound on cellulosic fabrics, such as viscose, using a zinc metal precursor and 2-mercaptopyridine-N-oxide as a ligand. acs.orgnih.gov This functionalization aims to create antimicrobial textiles with potential applications in protective clothing. acs.orgnih.gov Techniques like inductively coupled plasma mass spectroscopy (ICP-MS), scanning electron microscopy (SEM), and Raman spectroscopy are employed to confirm the functionalization and characterize the distribution of zinc this compound on the material surface. acs.orgnih.gov

Furthermore, this compound-based compounds are being investigated in the context of organometallic chemistry, particularly with transition metals like ruthenium. Research explores the synthesis and properties of organoruthenium(II)-pyrithionato complexes, evaluating their potential in various applications, including those requiring specific biological interactions. nih.govuni-halle.de These studies often involve detailed spectroscopic analysis (e.g., IR, NMR) and elemental analysis to characterize the synthesized complexes. uni-halle.de The coordination mode of this compound derivatives when bonded to metal centers like ruthenium(II) is a subject of ongoing investigation, with techniques like X-ray structural analysis used for verification. uni-halle.de

The low aqueous solubility of zinc this compound (typically 8 ppm at neutral pH) is a significant physicochemical property that influences its application, particularly in outdoor paints and coatings as an algaecide and mildew inhibitor. wikipedia.orgatamanchemicals.com Its slow decomposition by ultraviolet light contributes to its long-lasting protection in direct sunlight. wikipedia.org

Research also delves into the mechanism of action of this compound and its complexes at a chemical level. Zinc this compound's activity is linked to its ability to act as an ionophore, facilitating the transport of metal ions, particularly copper, into cells. nih.govdrugbank.com This increased intracellular copper concentration is thought to damage iron-sulfur clusters in essential proteins, disrupting microbial metabolism. nih.govdrugbank.com

The study of this compound-based ionic liquids represents another avenue of current chemical research, investigating how incorporating this compound into these structures affects its properties, such as diffusion and activity against various microorganisms. researchgate.net

Here is a table summarizing some key chemical properties and research findings:

| Property/Finding | Detail | Source(s) |

| Tautomerism | Exists primarily as the thione form (1-hydroxy-2(1H)-pyridinethione) and minor thiol form (2-mercaptopyridine N-oxide). | wikipedia.org |

| Coordination Chemistry | Acts as a universal O, S-donor ligand, forming complexes with heavy metals (e.g., Zn, Cu, Ru). | mdpi.comwikipedia.orgnih.gov |

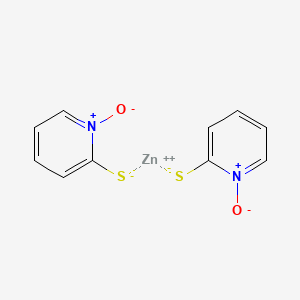

| Zinc this compound Structure (Solid) | Exists as a centrosymmetric dimer where each zinc is bonded to two sulfur and three oxygen centers. | wikipedia.orgdrugbank.commdpi.com |

| Zinc this compound Structure (Solution) | Dimers dissociate via scission of a Zn-O bond. | wikipedia.orgatamanchemicals.com |

| Zinc this compound Aqueous Solubility | Low solubility (typically 8-15 ppm at neutral pH). | wikipedia.orgatamanchemicals.commdpi.com |

| Synthesis Starting Materials | Commonly prepared from 2-bromopyridine, 2-chloropyridine, or 2-chloropyridine N-oxide. | wikipedia.org |

| Mechanism of Action (Ionophore) | This compound acts as an ionophore, facilitating metal ion transport (e.g., copper) into cells. | nih.govdrugbank.com |

| Mechanism of Action (Fe-S Clusters) | Increased intracellular copper disrupts iron-sulfur clusters in essential proteins, inhibiting microbial metabolism. | nih.govdrugbank.com |

| Thermal Stability (ZPT/Montmorillonite) | Decomposition temperature above 240°C for zinc this compound/montmorillonite composites. | jim.org.cn |

| Ruthenium Complexes | Research explores organoruthenium(II)-pyrithionato complexes and their coordination modes. | nih.govuni-halle.de |

| Functionalization of Materials | In situ synthesis on cellulosic fabrics to create antimicrobial textiles. | acs.orgnih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-hydroxypyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBJKCMMCRQZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15922-78-8 (hydrochloride salt) | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048010, DTXSID00149908 | |

| Record name | 2-Mercaptopyridine monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in cold water (Zinc salt) | |

| Record name | Pyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1121-30-8, 1121-31-9 | |

| Record name | Pyrithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrithione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinethiol, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyl-1H-pyridine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK82EC25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Pyrithione Compounds

Synthetic Methodologies for Pyrithione (B72027) and its Metal Complexes

The synthesis of this compound and its metal complexes typically involves the functionalization of pyridine (B92270) derivatives.

Classical Synthesis Routes for N-Hydroxy-2-pyridinethione (HPT)

N-Hydroxy-2-pyridinethione (HPT), the neutral form of this compound, can be prepared through several routes. One approach involves starting with 2-chloropyridine (B119429) or 2-bromopyridine (B144113). These precursors can undergo a substitution reaction with a sulfhydrylation reagent, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) with sodium hydroxide (B78521), to replace the halogen with a thiol functional group. atamanchemicals.comatamanchemicals.com An alternative strategy is to form the mercaptan (thiol) before introducing the N-oxide moiety. For instance, 2-mercaptopyridine (B119420) was historically synthesized by heating 2-chloropyridine with calcium hydrosulfide. atamanchemicals.comatamanchemicals.com Subsequent oxidation of the pyridine nitrogen to the N-oxide yields HPT. atamanchemicals.comatamanchemicals.com Another method starts with 2-chloropyridine N-oxide, which is prepared from 2-chloropyridine using an oxidizing agent like peracetic acid. This N-oxide then reacts with sodium hydrosulfide followed by acidification, or more recently with sodium sulfide, to produce this compound. atamanchemicals.comatamanchemicals.com A different route from 2-chloropyridine N-oxide involves treatment with thiourea (B124793) to form a pyridyl-2-isothiouronium chloride N-oxide, which then undergoes base hydrolysis to yield sodium this compound. atamanchemicals.com

Synthesis of Zinc this compound (ZnPT)

Zinc this compound is a widely used metal complex of this compound. A common synthesis route involves a multi-step chemical process starting with 2-mercaptopyridine-N-oxide. specialchem.com This compound reacts with sodium hydroxide to form sodium this compound. specialchem.com Subsequently, a double displacement reaction is carried out between sodium this compound and a zinc salt, such as zinc sulfate (B86663), which yields a precipitate of Zinc this compound. specialchem.compatsnap.comchemicalbook.com The resulting product is then typically filtered, washed, and dried to obtain the solid Zinc this compound. specialchem.com Another method involves reacting sodium this compound directly with hydrated zinc sulfate in ethanol. atamanchemicals.com

A detailed synthesis method for zinc this compound includes the following steps: (1) Nitrogen oxidation of 2-chloropyridine using hydrogen peroxide in the presence of a catalyst and solvent to obtain a 2-chloropyridine nitrogen oxide solution. patsnap.comscispace.com (2) Sulfhydrylation of the 2-chloropyridine nitrogen oxide solution with a sulfhydrylation reagent. patsnap.comscispace.com The pH is then adjusted, and activated carbon can be used for decolorization to obtain a 2-chloropyridine nitrogen oxide mercapto sodium salt solution. patsnap.comscispace.com (3) Chelation of the 2-chloropyridine nitrogen oxide mercapto sodium salt solution with a zinc salt solution. patsnap.comscispace.com The precipitate is filtered, washed with deionized water, and dried to obtain zinc this compound. patsnap.comscispace.com

The mole ratio of the zinc salt to sodium this compound in the reaction can range from approximately 0.9:2 to 1.25:2, with preferable ratios between 1:2 and 1.1:2. google.com Suitable soluble zinc salts include ZnCl₂, ZnSO₄, and their hydrates, with ZnSO₄ being preferred. google.com The reaction temperature for forming zinc this compound is typically between 20°C and 100°C, preferably from 25°C to 95°C. google.com The reaction time varies with temperature, generally ranging from 10 to 120 minutes. google.com

A novel hydrate (B1144303) of Zinc this compound, Zn(PT)₂(H₂O), has also been synthesized by combining aqueous solutions of the components. tandfonline.com This hydrate exhibits greater solubility in water compared to anhydrous zinc this compound and can be dehydrated at elevated temperatures to reform the original material. tandfonline.com

Synthesis of Copper this compound (CPT)

Copper this compound can be synthesized through various methods. One approach involves the reaction of zinc this compound with a copper compound in the presence of a non-reactive polymer matrix. justia.comchemicalbook.com Copper salts such as copper hydroxide, copper carbonate, copper nitrate (B79036), copper sulfate, and copper chloride can be used. justia.com The reaction can be carried out in the presence of a solvent, preferably one with a water-miscible component. justia.com

Another synthesis method involves a three-step process: (1) Oxidation of 2-chloropyridine with hydrogen peroxide in the presence of a catalyst to obtain a 2-chloropyridine oxynitride solution. patsnap.comgoogle.com (2) Filtration and vacuum drying of the catalyst from the solution obtained in step (1). patsnap.comgoogle.com (3) Preparation of copper this compound from the 2-chloropyridine oxynitride solution. patsnap.comgoogle.com

Specific experimental procedures for synthesizing copper this compound involve regulating the pH of a reaction mixture and slowly dripping a solution of a sulfhydrylation agent, followed by the addition of a copper sulfate solution. google.com For example, a synthesis might involve regulating the pH to 9-10, heating the mixture, and slowly adding an aqueous solution of sodium hydrosulfide, followed by insulation. google.com After cooling and adjusting the pH, a copper sulfate solution is slowly added, followed by stirring, suction filtration, washing, and drying to obtain copper this compound. google.com

A this compound derivative, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-), has been synthesized by reacting 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide hydrochloride with copper (II) chloride dihydrate in methanol. mdpi.com

Synthesis of Sodium this compound

Sodium this compound is a key intermediate in the synthesis of metal this compound complexes. Its preparation was first reported in 1950 by reacting 2-chloropyridine N-oxide with sodium hydrosulfide followed by acidification, or more recently with sodium sulfide. atamanchemicals.comatamanchemicals.com 2-chloropyridine N-oxide itself can be prepared from 2-chloropyridine using peracetic acid. atamanchemicals.comatamanchemicals.com Another approach involves treating 2-chloropyridine N-oxide with thiourea to afford pyridyl-2-isothiouronium chloride N-oxide, which undergoes base hydrolysis to Sodium this compound. atamanchemicals.com

Sodium this compound can also be prepared from 2-bromopyridine or 2-chloropyridine. atamanchemicals.comatamanchemicals.com A substitution reaction using sodium dithionite (B78146) or sodium sulfide with sodium hydroxide can replace the bromo substituent with a thiol group. atamanchemicals.comatamanchemicals.com Alternatively, the mercaptan can be formed before introducing the N-oxide moiety. atamanchemicals.comatamanchemicals.com

A novel synthetic method for sodium this compound uses pyridine as a raw material, water as a solvent, and hydrogen peroxide as an oxidant in the presence of catalysts to synthesize pyridine n-oxide. patsnap.com This pyridine n-oxide is then mixed with organic solvents, surfactants, vulcanizing agents, and alkali reagents, followed by refluxing and heating under pressure to synthesize sodium this compound. patsnap.com

Another process for producing sodium this compound involves adding sodium hydrosulfide and a base (sodium carbonate or sodium hydroxide) to an aqueous solution of a 2-halopyridine-N-oxide (2-bromopyridine-N-oxide or 2-chloropyridine-N-oxide) at a controlled temperature. google.com The mole ratio of base to 2-halopyridine-N-oxide should be at least 0.75:1, preferably from 1.0:1.0 to 1.2:1.0, to achieve desired purity and yields. google.com The reaction temperature for forming sodium this compound can range from 75°C to 105°C, preferably 80°C to 95°C. google.com

Novel Derivatizations and Analogues of this compound

Research continues into developing novel this compound derivatives and analogues with modified properties.

Water-soluble this compound Compounds

While zinc this compound has low solubility in water, which contributes to its retention on surfaces tandfonline.comdrugbank.com, there is interest in water-soluble this compound compounds for various applications. The synthesis of a novel hydrate of zinc this compound, Zn(PT)₂(H₂O), has shown increased solubility in water compared to the anhydrous form. tandfonline.com

The development of water-soluble derivatives often involves modifying the this compound structure or complexing it with other molecules. While the provided search results did not detail specific synthesis routes for this compound derivatives designed specifically for increased water solubility beyond the hydrate example, research on other compounds like camptothecin (B557342) (CPT) illustrates strategies for achieving water solubility through conjugation with polymers or the creation of soluble complexes. nih.govrsc.orgmdpi.com These approaches could potentially be adapted for this compound. For example, conjugating this compound to a water-soluble polymer or forming a complex with a highly soluble counterion could enhance its solubility.

This compound Hydrates

The formation of crystalline hydrates of metal this compound complexes can modify their physicochemical properties, including solubility and thermal stability. tandfonline.comtandfonline.com A novel hydrate of zinc this compound, Zn(PT)₂(H₂O), has been synthesized. tandfonline.comtandfonline.com This hydrate was prepared by combining aqueous solutions of sodium this compound monohydrate (Na(PT)·xH₂O) and zinc chloride (ZnCl₂) at 2.5°C. tandfonline.com The resulting white precipitate was filtered, washed with cold water, and air-dried. tandfonline.com Elemental analysis and thermogravimetric analysis confirmed the presence of coordinated water molecules. tandfonline.com

Research findings on zinc this compound hydrate, Zn(PT)₂(H₂O), indicate that it exhibits greater solubility in water compared to anhydrous zinc this compound. tandfonline.comtandfonline.com Upon heating to elevated temperatures (70-80°C), the hydrate dehydrates, reforming the original anhydrous material. tandfonline.comtandfonline.com

Data Table: Properties of Zinc this compound Hydrate

| Property | Value/Observation | Reference |

| Synthesis Method | Combination of Na(PT)·xH₂O and ZnCl₂ solutions | tandfonline.com |

| Appearance | White precipitate | tandfonline.com |

| Coordinated Water | Confirmed by IR (3300-3600 cm⁻¹) | tandfonline.com |

| Dehydration Temperature | 70-80°C | tandfonline.com |

| Water Loss (TGA) | 5.3% (experimental), 5.2% (calculated) | tandfonline.com |

| Water Solubility | Greater than anhydrous Zn(PT)₂ | tandfonline.comtandfonline.com |

Ruthenium this compound Complexes

Ruthenium complexes of this compound have been synthesized and investigated, particularly for their potential biological activities. nih.govuni-halle.dersc.org this compound acts as an O,S-donor ligand, coordinating to metal centers through its oxygen and sulfur atoms. mdpi.com

Synthesis of organoruthenium(II) this compound complexes often involves the reaction of a ruthenium precursor, such as a dimeric ruthenium complex like [Ru(η⁶-p-cymene)(μ-Cl)₂]₂, with the this compound ligand in the presence of a base, such as sodium methoxide. nih.gov This method can yield neutral chlorido complexes. nih.gov Further derivatization can involve replacing the chloride ligand with other ligands, such as phosphines like PTA (1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane), often facilitated by a silver salt like AgPF₆ to remove the chloride ion, resulting in positively charged complexes. nih.govmdpi.com

Research has explored the coordination modes of this compound derivatives when bonded to ruthenium(II). A carboxylate this compound derivative has been observed to potentially coordinate via the thione sulfur and the carboxylate oxygen atoms, although this requires further verification by techniques like X-ray structural analysis. uni-halle.de

Studies on ruthenium this compound complexes have shown promising biological activities, including potential as anticancer agents and inhibitors of certain enzymes. nih.govrsc.orgmdpi.com For example, some organoruthenium(II) complexes with this compound ligands have demonstrated inhibitory activity against enzymes like aldo-keto reductase 1C (AKR1C) isoforms, which are relevant targets in cancer research. rsc.org The specific ligands and their coordination to the ruthenium center can influence the complex's stability, reactivity, and bioactivity. nih.govmdpi.com

Advanced Synthetic Strategies and Catalyst Systems

Advanced synthetic strategies for this compound compounds aim to improve efficiency, yield, purity, and environmental impact. One approach involves the catalytic oxidation of 2-chloropyridine using hydrogen peroxide in the presence of a catalyst, such as a molecular sieve or a recyclable anhydride (B1165640) catalyst like Od-MA. scispace.comgoogle.comrsc.orgpatsnap.com This is followed by sulfhydrylation and then chelation with a metal salt. scispace.comgoogle.comrsc.org

Catalyst systems play a crucial role in the synthesis of this compound and its derivatives. For the nitrogen oxidation of pyridine derivatives, recyclable anhydride catalysts have been shown to be effective, environmentally friendly, and cost-effective. rsc.org These catalysts can be easily recovered and reused without significant loss of activity. rsc.org The use of such catalytic systems can lead to high reaction yields and simplified processes, potentially suitable for industrial production. rsc.orgpatsnap.com

Another area of advanced synthesis involves the preparation of metal this compound complexes for specific applications, such as electrocatalysis. Transition metal this compound complexes, including those of nickel, manganese, iron, and cobalt, have been synthesized and evaluated as electrocatalysts for proton reduction. acs.org These complexes are typically prepared by reacting the metal salt with the sodium salt of this compound. acs.org

Furthermore, this compound derivatives and metal this compound complexes are being explored in the development of advanced materials, such as activated carbon materials for energy storage applications. researchgate.net This involves utilizing this compound salts in the synthesis process to create materials with enhanced properties. researchgate.net

Detailed research findings highlight efforts to optimize reaction conditions, explore novel catalysts, and develop more sustainable synthetic routes for this compound compounds and their metal complexes. Studies focus on improving yields, reducing by-products, and developing methods that are amenable to large-scale production while minimizing environmental impact. scispace.comrsc.orgpatsnap.com

Spectroscopic and Analytical Characterization of Pyrithione and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of sophisticated spectroscopic methods are utilized to unravel the intricate structures of pyrithione (B72027) and its complexes. These techniques provide critical information on connectivity, geometry, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of this compound and its derivatives in solution. ¹H NMR spectra provide information about the chemical environment of hydrogen atoms within the molecule. For instance, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the protons on the pyridine (B92270) ring, which can be used to confirm its structural integrity.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its complexes. The IR spectrum of zinc this compound, for example, displays characteristic absorption bands that confirm the coordination of the this compound ligand to the zinc ion through its oxygen and sulfur atoms.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule and its complexes. The UV-Vis spectrum of zinc this compound exhibits characteristic absorption maxima that are sensitive to the coordination environment of the zinc ion. In one study, zinc this compound showed three absorption peaks at 275 nm, 287 nm, and 323 nm, which are attributed to the π-electron excitations of the pyridine ring bound to the central zinc atom.

X-ray crystallography provides definitive three-dimensional structural information of this compound complexes in the solid state. Single-crystal X-ray diffraction studies have been instrumental in determining the precise bond lengths, bond angles, and coordination geometries of various metal-pyrithione complexes. For example, the crystalline structure of zinc this compound has been shown to exist as a dimer where each zinc center adopts a trigonal bipyramidal geometry.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its complexes. Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize gas-phase complexes of this compound with various transition metals, providing insights into their stoichiometry and the oxidation state of the metal ion.

Table 1: Spectroscopic Data for this compound and its Complexes

| Technique | Compound | Key Findings |

| ¹H NMR | This compound | Distinct signals for pyridine ring protons confirming the molecular structure. |

| IR Spectroscopy | Zinc this compound | Characteristic bands indicating coordination through oxygen and sulfur atoms. |

| UV-Vis Spectroscopy | Zinc this compound | Absorption maxima at 275 nm, 287 nm, and 323 nm. |

| X-ray Crystallography | Zinc this compound | Dimeric structure with trigonal bipyramidal zinc centers in the solid state. |

| Mass Spectrometry | This compound Metal Complexes | Provides molecular weight and information on metal-ligand stoichiometry. |

Chromatographic Methods for this compound Quantification and Purity Assessment

Chromatographic techniques are indispensable for the separation, quantification, and purity assessment of this compound and its complexes in various formulations.

Normal phase liquid chromatography (NPLC) has been utilized for the analysis of zinc this compound. One method employed a Porasil column with a mobile phase consisting of isopropanol (B130326) in methylene (B1212753) chloride. This technique involved a liquid-liquid extraction for sample preparation using a copper sulfate (B86663) solution to form a copper this compound complex prior to analysis. pom.go.id

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust method for the determination of zinc this compound in commercial products like anti-dandruff shampoos. pom.go.idiscientific.orgpharmatutor.orgsemanticscholar.orgresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pom.go.idiscientific.orgpharmatutor.org Detection is commonly performed using a UV detector at a wavelength where zinc this compound exhibits strong absorbance, such as 254 nm or 322 nm. iscientific.orgpharmatutor.org The method's performance is validated for linearity, precision, accuracy, and specificity to ensure reliable quantification. iscientific.org In some approaches, zinc this compound is converted to a stable copper(II) complex before HPLC analysis to improve its chromatographic behavior and detection. nih.gov

Table 2: Typical RP-HPLC Parameters for Zinc this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Extend C18, 250mm x 4.6 mm, 5 µm) iscientific.org |

| Mobile Phase | Phosphate buffer (pH 3.5) and Acetonitrile-Methanol iscientific.org |

| Flow Rate | 1.0 ml/min iscientific.orgpharmatutor.org |

| Detection | UV at 254 nm iscientific.org or 322 nm pharmatutor.org |

| Retention Time | Approximately 7.71 min to 11.61 min depending on the specific method iscientific.orgpharmatutor.org |

Titrimetric methods offer a simple and cost-effective alternative for the quantification of zinc this compound.

Complexometric Titration: This method involves the titration of zinc this compound with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA). nih.govscienceopen.comchegg.com The endpoint of the titration is typically detected using a colorimetric indicator like eriochrome black T, where a color change from violet to blue indicates the complete complexation of the zinc ions. chegg.com

Potentiometric Titration: Potentiometric titration provides an automated and highly precise method for the assay of this compound complexes. nih.govscienceopen.commetrohm.comresearchgate.netmetrohm.com For zinc this compound, an iodometric titration can be performed where the sample is dissolved, acidified, and then titrated with a standard iodine solution. metrohm.com The endpoint is detected by monitoring the potential change using a platinum electrode. metrohm.commetrohm.com This method is valued for its reliability and the ability to be automated. metrohm.com

While specific methods for the simultaneous determination of zinc and copper this compound are not extensively detailed in the provided search results, the principles of chromatography and spectroscopy can be applied. A UHPLC-MS/MS method has been developed for the simultaneous quantification of zinc this compound and another anti-dandruff agent, climbazole, which demonstrates the capability of modern analytical techniques to resolve and quantify multiple active ingredients in a single run. nih.gov Such an approach could likely be adapted for the simultaneous analysis of zinc and copper this compound by developing a suitable chromatographic separation and using mass spectrometric detection to differentiate between the two complexes based on their mass-to-charge ratios.

Mass Spectrometry for this compound Metabolites and Degradation Products

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a critical tool for identifying and quantifying the metabolites and degradation products of this compound. This is essential for understanding its environmental fate and metabolic pathways.

Studies have shown that zinc this compound can undergo phototransformation in aqueous environments. nih.gov LC-MS analysis has been used to identify several degradation byproducts, including 2-pyridinesulfonic acid, pyridine-N-oxide, 2-mercaptopyridine (B119420), and 2,2'-dithiobis(pyridine-N-oxide). nih.gov

In biological systems, this compound is metabolized into various compounds. An ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-MS/HRMS) method has been developed to quantify major urinary metabolites in humans after topical application of zinc this compound. researchgate.net The primary metabolites identified were this compound glucuronide (PTG) and 2-thiopyridine glucuronide (ThPG), confirming that the metabolism of this compound in humans is consistent with findings in animal studies. researchgate.net

Table 3: Identified Metabolites and Degradation Products of this compound

| Compound Type | Compound Name | Analytical Technique |

| Degradation Product | 2-Pyridinesulfonic acid | LC-MS nih.gov |

| Degradation Product | Pyridine-N-oxide | LC-MS nih.gov |

| Degradation Product | 2-Mercaptopyridine | LC-MS nih.gov |

| Degradation Product | 2,2'-Dithiobis(pyridine-N-oxide) | LC-MS nih.gov |

| Metabolite | This compound glucuronide (PTG) | UHPLC-MS/HRMS researchgate.net |

| Metabolite | 2-Thiopyridine glucuronide (ThPG) | UHPLC-MS/HRMS researchgate.net |

Mechanistic Investigations of Pyrithione S Biological Activities

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial effects of pyrithione (B72027) and zinc this compound are multifaceted, targeting several critical pathways necessary for microbial survival and proliferation.

Zinc this compound as a Zinc Ionophore and Intracellular Zinc Accumulation

Zinc this compound is known to function as a zinc ionophore, facilitating the transport of zinc ions across biological membranes mdpi.comtandfonline.comasm.orgnih.gov. This ionophore activity leads to elevated intracellular zinc levels in target cells, including yeast mdpi.comnih.govchemicalbook.comnih.govmorressier.comnih.govresearchgate.net. The resulting increase in intracellular zinc can cause mismetallation of cellular proteins and induce cellular stress, ultimately inhibiting fungal growth mdpi.comchemicalbook.comnih.gov. Studies using Saccharomyces cerevisiae and Malassezia restricta have demonstrated a dramatic increase in intracellular zinc levels following ZnPT treatment nih.govmorressier.comnih.govresearchgate.net. For instance, quantitative analysis using Zinquin fluorescence and ICP-MS showed a rapid and significant rise in intracellular free and total zinc concentrations in primary human skin keratinocytes exposed to ZnPT nih.gov.

Role of Copper Transchelation and Intracellular Copper Influx

A significant mechanism of action for zinc this compound involves an extracellular transchelation reaction where ZnPT is converted into copper this compound (CuPT) in the presence of available extracellular copper mdpi.comchemicalbook.comnih.govresearchgate.netdrugbank.comnih.govdrugbank.comresearchgate.net. This copper this compound complex then acts as a copper ionophore, mediating the influx of copper ions into microbial cells mdpi.comchemicalbook.comnih.govresearchgate.netdrugbank.comnih.govdrugbank.comresearchgate.net. This increased intracellular copper concentration contributes to the growth inhibition of fungi researchgate.netdrugbank.comnih.govdrugbank.com. Studies have shown that this compound facilitates copper transport across both the plasma membrane and intracellular membranes, potentially enabling copper to access organelles like mitochondria researchgate.netdrugbank.comnih.govasm.org.

Inactivation of Iron-Sulfur Cluster Proteins

The influx of copper ions mediated by this compound leads to the inactivation of iron-sulfur (Fe-S) cluster-containing proteins researchgate.netdrugbank.comnih.govdrugbank.comatamanchemicals.comresearchgate.net. These Fe-S proteins are essential for various vital cellular processes, including fungal metabolism, electron transport, respiration, and DNA repair and replication researchgate.netdrugbank.comnih.govdrugbank.comresearchgate.net. The excess intracellular copper damages the Fe-S clusters, resulting in a loss of activity of these critical enzymes nih.govasm.orgresearchgate.net. Aconitase, an enzyme involved in fungal energy production within the mitochondria, is one such Fe-S protein that can be inactivated by the excess intracellular copper mdpi.comchemicalbook.comnih.govasm.orgresearchgate.net. This mechanism is considered a primary way this compound, via copper influx, inhibits fungal growth drugbank.comnih.govdrugbank.com.

Disruption of Fungal Energy Metabolism

This compound's mechanisms collectively lead to the disruption of fungal energy metabolism. The inactivation of Fe-S cluster proteins, such as aconitase, directly impacts pathways like the Krebs Cycle and the electron transport chain, which are central to energy production in fungi mdpi.comchemicalbook.comnih.govnih.govresearchgate.net. Studies on Malassezia restricta have shown that ZnPT can downregulate the expression of genes involved in the Krebs Cycle (e.g., succinate (B1194679) dehydrogenase and citrate (B86180) synthase) and the electron transport chain (e.g., ATP synthase subunit), impairing the fungal cells' ability to metabolize nutrients for growth chemicalbook.comnih.govnih.govresearchgate.net. This disruption in energy metabolism contributes significantly to the fungistatic effects of this compound compounds mdpi.comchemicalbook.comnih.govnih.govresearchgate.net.

Downregulation of Lipase (B570770) Expression and Nutrient Assimilation in Malassezia

In Malassezia species, particularly Malassezia restricta, which are implicated in conditions like dandruff, zinc this compound has been shown to reduce the expression of lipases chemicalbook.comnih.govmorressier.comnih.govresearchgate.net. Malassezia yeasts secrete lipases to break down sebum triglycerides into fatty acids, which they then assimilate for growth and survival nih.govnih.govresearchgate.net. By downregulating lipase expression, ZnPT impairs the ability of Malassezia cells to process and utilize these lipid nutrients, thereby inhibiting their growth chemicalbook.comnih.govmorressier.comnih.govresearchgate.net. Studies have identified specific lipase genes in M. restricta whose expression is significantly reduced in a dose-dependent manner following ZnPT treatment nih.govresearchgate.net.

| Mechanism | Key Effects | Target Organisms (Examples) | Supporting Evidence |

| Zinc Ionophore & Intracellular Zinc Accumulation | Elevated intracellular zinc, mismetallation, cellular stress | Yeast, Malassezia restricta, Human Keratinocytes | Fluorescence microscopy, ICP-MS, Transcriptome analysis mdpi.comnih.govchemicalbook.comnih.govmorressier.comnih.govresearchgate.net |

| Copper Transchelation & Intracellular Copper Influx | Formation of CuPT, increased intracellular copper | Fungi, Saccharomyces cerevisiae, Malassezia globosa | Metal content analysis, Growth inhibition studies mdpi.comchemicalbook.comnih.govresearchgate.netdrugbank.comnih.govdrugbank.comresearchgate.net |

| Inactivation of Iron-Sulfur Cluster Proteins | Damage to Fe-S clusters, loss of enzyme activity (e.g., aconitase) | Fungi, Yeast, Malassezia globosa | Enzymatic activity assays, Transcriptome analysis, Genetic studies morressier.comnih.govresearchgate.netresearchgate.netdrugbank.comnih.govdrugbank.comatamanchemicals.comresearchgate.net |

| Disruption of Fungal Energy Metabolism | Impaired Krebs Cycle and electron transport chain activity | Fungi, Malassezia restricta | Gene expression analysis mdpi.comchemicalbook.comnih.govnih.govresearchgate.net |

| Inhibition of Membrane Transport & Depolarization | Reduced nutrient uptake, membrane depolarization | Microorganisms, Fungi, Bacteria | Transport studies, Electrophysiological measurements mdpi.comchemicalbook.comnih.govatamanchemicals.comijprajournal.commdpi.comijirct.orgnih.govijirct.orgcenmed.com |

| Downregulation of Lipase Expression (Malassezia) | Impaired lipid breakdown and nutrient assimilation | Malassezia species (M. restricta) | Gene expression analysis, Enzymatic activity assays chemicalbook.comnih.govmorressier.comnih.govresearchgate.net |

Effects on Gene Expression (e.g., Krebs Cycle, Electron Transport Chain)

Studies on the antifungal effects of zinc this compound, particularly against Malassezia restricta, have revealed its ability to downregulate gene expression related to crucial metabolic pathways. Research indicates that ZnPT can reduce the expression of lipases, which are vital for lipid breakdown in Malassezia restricta. chemicalbook.commdpi.comresearchgate.net Furthermore, ZnPT has been shown to downregulate the expression of genes encoding components of the Krebs cycle, such as succinate dehydrogenase and citrate synthase, and the electron transport chain, including ATP synthase subunits chemicalbook.commdpi.comresearchgate.net. These effects suggest that ZnPT impairs the ability of fungal cells to assimilate and metabolize nutrients necessary for growth, contributing to growth inhibition mdpi.com.

Mechanisms of Action in Bacterial Systems

This compound exhibits antibacterial activity by disrupting cell membrane integrity and essential metabolic functions in bacteria wikipedia.org. Its action in bacterial systems involves interactions with key enzymes and membrane transporters.

Inhibition of Aminoglycoside 6'-N-acetyltransferase (AAC(6')) in Bacterial Resistance

Resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative bacteria is frequently mediated by enzymes such as aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], which acetylates the antibiotic molecule, rendering it inactive biosyn.compreprints.org. Studies have shown that metal ions, including Zn2+ and Cu2+, can inhibit the in vitro enzymatic activity of AAC(6')-Ib. When complexed with an ionophore like this compound, these metal ions can prevent the growth of amikacin-resistant bacterial strains in the presence of the antibiotic biosyn.compreprints.orgasm.org. This suggests that this compound, in complex with certain metal ions, can act as an inhibitor of AAC(6')-Ib, thereby helping to overcome bacterial resistance to aminoglycosides biosyn.compreprints.org.

Interactions with Membrane Transporters (CopA and ZntA)

This compound's transport across bacterial cell membranes was historically assumed to be passive, but recent research indicates the involvement of specific membrane transporters mdpi.comnih.govresearchgate.net. Studies using E. coli knockout strains have identified that the metal effluxers CopA and ZntA play significant roles in protecting bacterial cells against this compound toxicity mdpi.comnih.govresearchgate.net. These transporters are suggested to drive the extrusion of potentially toxic levels of copper and possibly zinc that can hyperaccumulate in the cell due to the presence of this compound mdpi.comnih.govresearchgate.net. Additionally, membrane transporters like FepC and MetQ may be involved in the uptake of this compound and its metal complexes mdpi.comnih.govresearchgate.net. This highlights the crucial role of membrane transporters in mediating the cellular uptake and efflux of this compound and its metal complexes in bacteria mdpi.comnih.govresearchgate.net.

Antifouling Mechanisms

This compound compounds, particularly zinc this compound (ZnPT) and copper this compound (CuPT), are utilized as biocides in antifouling paints to prevent the growth of marine organisms on submerged surfaces wa.gov. The antifouling mechanism of these compounds involves disrupting the cellular processes of target organisms. ZnPT is known to disrupt the cell membranes of fouling organisms, leading to cell death wa.gov. Copper-based biocides, including CuPT, release copper ions that interfere with the metabolic processes of marine organisms, preventing their attachment to surfaces wa.gov. The antifungal effect of zinc this compound is also thought to involve the disruption of membrane transport by blocking the proton pump that energizes the transport mechanism wikipedia.orgatamanchemicals.com.

Mechanisms of Action in Anti-Cancer Research

Recent studies have explored the potential of zinc this compound in anti-cancer research, focusing on its ability to target specific cellular pathways involved in cancer cell survival and proliferation.

Targeting Proteasome-Associated Deubiquitinases (DUBs)

The ubiquitin-proteasome system (UPS) is critical for protein degradation and plays a significant role in various cellular processes, including those relevant to cancer nih.govoncotarget.comfrontiersin.org. Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins and are involved in regulating the UPS nih.govfrontiersin.org. Research indicates that zinc this compound can target proteasome-associated DUBs, specifically USP14 and UCHL5, inhibiting their activity nih.govoncotarget.comfrontiersin.orgresearchgate.net. This inhibition leads to a rapid accumulation of protein-ubiquitin conjugates within cancer cells without significantly inhibiting the proteolytic activity of the 20S proteasome core particle nih.govoncotarget.com. The targeting of these DUBs by ZnPT is suggested as a mechanism contributing to its cytotoxic effects against various cancer cell lines and its ability to inhibit tumor growth in experimental models nih.govoncotarget.comresearchgate.net. Other metal-pyrithione complexes, such as copper this compound (CuPT) and palladium this compound complex (PdPT), have also been shown to inhibit proteasomal DUBs, further highlighting this as a potential mechanism for the anti-cancer activity of this compound compounds frontiersin.orgfrontiersin.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1570 |

| Zinc this compound | 3005837, 26041 |

| Copper this compound | 50258 |

| Amikacin | 37764 |

| Copper (Cu²⁺) | 135856715 |

| Zinc (Zn²⁺) | 3206613 |

| Cadmium (Cd²⁺) | 23923 |

| USP14 | 11683524 |

| UCHL5 | 64140 |

| CopA | 90060478 |

| ZntA | 90060549 |

| FepC | 90060401 |

| MetQ | 90060475 |

| Succinate dehydrogenase | 123855 |

| Citrate synthase | 311 |

| ATP synthase subunit | 135633160 |

| Malassezia restricta | 102329 |

| E. coli | 5610 |

| Amikacin | 37764 |

| Kanamycin | 5961 |

| Tobramycin | 3033995 |

| Klebsiella pneumoniae | 573 |

| Acinetobacter baumannii | 4546 |

| Palladium this compound Complex | Not readily available on PubChem with a specific CID for the complex. This compound CID is 1570. |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables were not consistently available across all sections. However, the following table summarizes the membrane transporters in E. coli affected by this compound and their proposed roles:

| Membrane Transporter | Proposed Role in this compound Activity in E. coli |

| CopA | Efflux of copper (and possibly zinc) mdpi.comnih.govresearchgate.net |

| ZntA | Efflux of zinc (and possibly copper) mdpi.comnih.govresearchgate.net |

| FepC | Potential mediator of uptake of this compound and metal complexes mdpi.comnih.govresearchgate.net |

| MetQ | Potential mediator of uptake of this compound and metal complexes mdpi.comnih.govresearchgate.net |

Another table can summarize the DUBs targeted by this compound and its metal complexes in the context of anti-cancer research:

| Targeted DUB | Associated with Proteasome | This compound Complex Shown to Target | Effect of Inhibition |

| USP14 | Yes nih.govfrontiersin.org | ZnPT, CuPT, PdPT nih.govoncotarget.comfrontiersin.orgresearchgate.netfrontiersin.org | Accumulation of protein-ubiquitin conjugates nih.govoncotarget.com |

| UCHL5 | Yes nih.govfrontiersin.org | ZnPT, CuPT, PdPT nih.govoncotarget.comfrontiersin.orgresearchgate.netfrontiersin.org | Accumulation of protein-ubiquitin conjugates nih.govoncotarget.com |

| Multiple DUBs (including those above) | Varies frontiersin.org | PdPT frontiersin.org | Accumulation of ubiquitinated proteins, induction of apoptosis and ferroptosis frontiersin.org |

Induction of Tumor Cell Apoptosis and Cell Cycle Inhibition

Studies have indicated that zinc this compound (ZPT), a common salt form of this compound, can inhibit the proliferation of various cancer cell lines and induce apoptosis lidsen.comnih.gov. In oral squamous cell carcinoma (OSCC) cells, ZPT treatment was found to inhibit cell proliferation and induce apoptosis in vitro nih.gov. Similarly, research on lung cancer cells suggests that ZPT can inhibit their proliferation by inducing tumor cell apoptosis and inhibiting the cell cycle lidsen.comgoogle.com.

The mechanism for inducing apoptosis may involve the activation of caspases, a family of cysteine aspartases crucial for the biochemical events of cellular disassembly during apoptosis nih.gov. Studies with dithis compound (B146728) (PTS2), a dimer of this compound, have shown it induces apoptosis involving the activation of caspase-9, caspase-3, and PARP in various cancer cell lines nih.gov.

Regarding cell cycle inhibition, PTS2 has been shown to induce cell cycle arrest, specifically G2 phase arrest in certain ovarian cancer cells researchgate.net. In the four cancer cell lines tested, PTS2 treatment led to the accumulation of p21, a protein known to inhibit the cell cycle through interaction with cyclin-CDK complexes nih.govoncotarget.com.

Inhibition of Tumor Migration

Zinc this compound has also demonstrated the ability to suppress the migration and invasion of tumor cells. In triple-negative breast cancer (TNBC) cells, ZPT was found to suppress migration and invasion nih.gov. Wound healing and transwell assays showed that ZPT treatment reduced the migration and invasion potential of OSCC cells in a dose-dependent manner nih.gov. Research on human ovarian cancer cells also indicated that ZPT combined with zinc could notably inhibit migration and invasion x-mol.nettandfonline.com. This inhibitory effect on migration is proposed as one of the mechanisms by which ZPT may inhibit tumor growth lidsen.comgoogle.com.

Potential Interactions with SARS-CoV-2 Enzymes (Mpro, PLpro, RdRp)

Given the global health crisis caused by SARS-CoV-2, investigations have explored the potential of existing compounds, including this compound and its complexes, to inhibit key viral enzymes. Zinc this compound has shown promising in vitro inhibition of cathepsin L, an enzyme involved in SARS-CoV-2 entry, and the papain-like protease (PLpro), an enzyme involved in viral replication researchgate.net.

Zinc this compound has been shown to effectively inhibit both Mpro (main protease) and PLpro of SARS-CoV, and Mpro of SARS-CoV-2 nih.govbiorxiv.org. Specifically, zinc this compound has been reported to inhibit SARS-CoV-2 Mpro with IC50 values in the submicromolar range nih.govbiorxiv.org. The inhibition of cathepsin L and PLpro by zinc complexes, but not by the ligands alone, might be related to the thiophilic nature of zinc and its binding to cysteine residues in the active sites of these proteases nih.govbiorxiv.org.

Furthermore, there is a suggestion that iron-sulfur (Fe-S) clusters act as cofactors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), representing another potential target nih.govbiorxiv.org. Zinc this compound is known to damage Fe-S clusters, which contributes to its antimicrobial activity nih.govbiorxiv.orgoup.com. This mechanism suggests a potential, albeit indirect, interaction or effect on RdRp activity through the disruption of these essential cofactors.

The inhibition of SARS-CoV-2 entry and replication by zinc this compound has been observed in ex vivo systems derived from primary human lung tissue researchgate.net.

Here is a summary of the inhibitory effects of zinc this compound on SARS-CoV and SARS-CoV-2 enzymes:

| Enzyme Target | Organism | Inhibitor | IC50 / Ki Value | Reference |

| PLpro | SARS-CoV | Zinc this compound | 3.7 µM (IC50) | nih.govbiorxiv.org |

| Mpro | SARS-CoV | Zinc this compound | 0.17 µM (Ki) | nih.govbiorxiv.org |

| Mpro | SARS-CoV-2 | Zinc this compound | 0.9687 µM (IC50) | nih.govbiorxiv.org |

| Mpro | SARS-CoV-2 | Zinc this compound | 0.1 µM (IC50) | nih.govbiorxiv.org |

| Cathepsin L | Human | Zinc complexes | (Sub)micromolar | researchgate.net |

| PLpro | SARS-CoV-2 | Zinc complexes | (Sub)micromolar | researchgate.net |

| RdRp (Fe-S clusters) | SARS-CoV-2 | Zinc this compound | Indirect effect | nih.govbiorxiv.org |

Other Proposed Mechanisms and Hypotheses (e.g., Antimetabolite Activity)

Beyond the specific mechanisms discussed, several other modes of action and hypotheses have been proposed for this compound and its salts. This compound is known to chelate metal ions ijirct.orgnih.gov. Its antimicrobial activity is thought to involve the chelation of metal cofactors essential for enzyme function asm.org.

This compound can act as an ionophore, facilitating the transport of metal ions, particularly copper, across cell membranes nih.govdrugbank.com. Increased intracellular copper levels mediated by this compound are linked to the inactivation of iron-sulfur cluster-containing proteins, which are vital for fungal metabolism and growth oup.comdrugbank.com. This disruption of Fe-S clusters is considered a key antifungal mechanism nih.govbiorxiv.orgoup.com.

Interference with membrane transport processes is another proposed mechanism. This compound can inhibit plasma membrane transport and affect the transmembrane proton motive force in microorganisms ijirct.orgasm.orgatamanchemicals.com. It may induce membrane electrical depolarization and inhibit the primary proton pump that energizes transport ijirct.orgnih.govasm.orgatamanchemicals.com.

This compound has also been suggested to interfere with metabolic pathways ijirct.org. Early hypotheses proposed that this compound might act as an antimetabolite for pyridine (B92270) derivatives such as pyridoxal, nicotinic acid, or vitamin B6 nih.govasm.org. This antimetabolite activity could disrupt essential cellular processes that rely on these molecules. Additionally, this compound has been shown to cause large decreases in ATP levels in bacteria and fungi ijirmps.orgmdpi.com.

Damage to membrane integrity and oxidative damage have also been associated with this compound exposure ijirmps.orgmdpi.com.

The multifaceted nature of this compound's biological activities is likely due to a combination of these proposed mechanisms, which may vary depending on the organism and cellular context.

Biological and Ecotoxicological Studies of Pyrithione Compounds

Antimicrobial Efficacy Against Specific Microorganisms

Pyrithione (B72027) compounds exhibit efficacy against a diverse array of microorganisms, including fungi, bacteria, and algae. This broad activity contributes to their utility in controlling microbial growth in different settings.

Malassezia Species (e.g., M. globosa, M. restricta)

Zinc this compound is widely recognized for its antifungal activity, particularly against Malassezia species, which are yeasts associated with conditions like dandruff and seborrheic dermatitis. Studies have shown that zinc this compound can inhibit the growth of Malassezia globosa and Malassezia restricta at low minimum inhibitory concentrations (MICs). nih.govresearchgate.netmdpi.com Research utilizing quantitative polymerase chain reaction (qPCR) analysis in a longitudinal pilot study demonstrated a decrease in M. restricta on the scalp following treatment with zinc this compound, validating its antifungal efficacy for dandruff treatment. nih.govresearchgate.net The average effective antifungal concentrations of ZnPT against Malassezia globosa and Malassezia restricta for topical delivery are reported to be approximately 10–15 µg/mL. mdpi.com

Gram-Positive and Gram-Negative Bacteria

Zinc this compound has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.govjddonline.com Studies have investigated its efficacy against clinically relevant bacteria, including Staphylococcus aureus and Enterococcus faecalis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net While some reports suggest higher inhibition on Gram-positive bacteria, others indicate varying efficacy depending on the specific bacterial species and experimental conditions. lidsen.com For instance, one study found that inhibition of E. faecalis by ZnPT was more effective compared to E. coli. lidsen.comresearchgate.net Another report indicated that the MIC-50 for E. coli was 10 ppm and for Enterobacter species (e.g., E. faecalis) was 20 ppm. lidsen.comresearchgate.net this compound-based ionic liquids have also shown promising antibacterial properties, including improved diffusion and a bactericidal effect, particularly against Gram-negative bacteria. researchgate.net

Algae and Zooplankton Communities

This compound compounds, including zinc this compound and copper this compound, can impact algae and zooplankton communities in aquatic environments. Toxicity tests using marine communities, including bacteria, algae, and zooplankton, have shown that the toxicity of ZnPT and CuPT varies, with EC50 values ranging between 1.6 and 60 nM. diva-portal.orgnorden.org Mesocosm experiments investigating the effects of zinc this compound on marine planktonic communities revealed significant direct effects on chlorophyll (B73375) a concentrations, which decreased in exposed communities. nih.govcore.ac.uk Phytoplankton activities were also significantly affected, as were zooplankton activities at higher exposure concentrations. nih.govcore.ac.uk Studies evaluating the acute toxicities of metal pyrithiones to marine algae like Skeletonema costatum have reported low toxicity values, indicating their potential impact on primary producers in marine ecosystems. researchgate.net

Ecotoxicological Impact and Environmental Fate

The release of this compound compounds into the environment, particularly from sources like antifouling paints, raises concerns about their ecotoxicological impact and environmental fate. Research has focused on understanding their transformation and degradation pathways in aquatic systems.

Transchelation of Zinc this compound to Copper this compound in Marine Environments

In marine environments, zinc this compound (ZnPT) can undergo transchelation with copper ions present in seawater, leading to the formation of copper this compound (CuPT). diva-portal.orgnorden.orgregulations.govresearchgate.net This process is significant because CuPT is often more stable and, for some marine organisms, more toxic than ZnPT. diva-portal.orgnorden.org Studies have shown that up to 50% of added nominal concentrations of ZnPT can be transchelated to CuPT at ambient seawater copper concentrations. diva-portal.orgnorden.org This transformation highlights the importance of considering the fate and effects of CuPT in environmental risk assessments of ZnPT. norden.org The combined effects of ZnPT and copper have been shown to result in synergistic toxicity to marine organisms, partly attributed to the formation of copper this compound. researchgate.net

Photodegradation Kinetics and Products (e.g., 2-Pyridine sulfonic acid (PSA))

This compound compounds are susceptible to photodegradation in aqueous media under simulated solar irradiation. diva-portal.orgnorden.orgpillbuys.com Photolytic half-lives for ZnPT have been observed to range between 9.2 and 15.1 minutes, depending on light intensities and the composition of the water. diva-portal.orgnorden.orgpillbuys.com Factors such as dissolved organic matter and nitrate (B79036) ions can influence the photodegradation rate. pillbuys.com

Sediment Accumulation and Persistence under Anaerobic Conditions

The fate of pyrithiones in sediment, particularly under anaerobic conditions prevalent in natural sediments, is a crucial aspect of their environmental impact. Studies indicate that pyrithiones can undergo degradation in sediment. Under anaerobic conditions, the degradation of zinc this compound in sediment has been reported to be faster compared to aerobic conditions. The half-life of zinc this compound in anaerobic sediment was approximately 13 hours in one study regulations.gov. Another study reported a degradation half-life of 19 hours under anaerobic conditions, which was faster than the 4-day half-life observed under aerobic conditions mst.dk. The rapid degradation under anaerobic conditions is attributed to the facile reduction of a critical functional group nih.govtandfonline.com.

However, a considerable portion of this compound metabolites can sorb to sediment and become non-extractable residues, with concentrations increasing over time mst.dk. While the parent compounds may degrade relatively quickly, the persistence of these bound residues and their potential long-term effects are areas of consideration.

Effects on Benthic Community Nutrient Cycling (e.g., Nitrogen)

This compound compounds have been shown to affect the nutrient cycling within benthic communities. Both zinc this compound and copper this compound have been observed to impact benthic community nutrient cycling at concentrations exceeding 0.001 nmol/g dry sediment diva-portal.orgnorden.org. A particularly pronounced effect has been noted on the cycling of nitrogen diva-portal.orgnorden.org. These effects were evident in mesocosm experiments, including a 38-day study that assessed the impact on the function of the benthic community diva-portal.org.

Acute and Sub-lethal Toxicity to Marine Organisms (e.g., Diatoms, Crustaceans, Fish)

Pyrithiones are known to be highly toxic to a range of marine organisms. Acute toxicity tests have demonstrated that zinc this compound and copper this compound are very highly toxic to aquatic invertebrates, including mysid shrimp (Americamysis bahia) and eastern oyster (Crassotrea virginica) apvma.gov.au. This compound disulfide has also shown high toxicity to eastern oyster and the green alga Selenastrum capricornutum apvma.gov.au.

Studies using marine diatoms, such as Phaeodactylum tricornutum and Skeletonema costatum, have evaluated the toxicity of this compound degradation products. These studies indicate that while the parent pyrithiones (CuPT, ZnPT, PT2, HPT) are severely toxic to microalgal growth, some degradation products like this compound 2-sulfonic acid (PSA) and pyridine-N-oxide (PO) have significantly weaker effects researchgate.net.

Acute and sub-lethal toxicities of copper this compound and zinc this compound to the marine amphipod Elasmopus rapax have also been investigated. The 96-h median lethal concentrations (LC50) for CuPT and ZnPT were reported as 11.5 µg/L and 21.5 µg/L, respectively researchgate.net. Sublethal effects on amphipods were assessed using biomarkers like RNA/DNA ratio and total lipid content researchgate.net.

In marine polychaetes like Perinereis aibuhitensis, sublethal concentrations of copper this compound have been shown to reduce burrowing activity and significantly decrease acetylcholinesterase activity, indicating cholinergic inhibition koreascience.kr.

The toxicity of ZPT and CuPT has been reported to vary, with EC50 values ranging from 1.6 to 60 nM for pelagic bacteria, algae, and zooplankton communities diva-portal.orgnorden.org. Copper this compound has been noted as being more stable and, for the pelagic community, more toxic than zinc this compound diva-portal.orgnorden.org.

Table 1: Acute Toxicity of this compound Compounds to Selected Marine Organisms

| Compound | Organism | Endpoint | Value | Citation |

| Zinc this compound | Mysid shrimp | Acute Toxicity | Very highly toxic | apvma.gov.au |

| Copper this compound | Mysid shrimp | Acute Toxicity | Very highly toxic | apvma.gov.au |

| Zinc this compound | Eastern oyster | Acute Toxicity | Very highly toxic | apvma.gov.au |

| Copper this compound | Eastern oyster | Acute Toxicity | Very highly toxic | apvma.gov.au |

| This compound disulfide | Eastern oyster | 96 h EC50 | 160 µg/L | apvma.gov.au |

| This compound disulfide | Green alga (Selenastrum capricornutum) | 120 h EC50 | 140 µg/L | apvma.gov.au |

| Copper this compound | Marine amphipod (Elasmopus rapax) | 96-h LC50 | 11.5 µg/L | researchgate.net |

| Zinc this compound | Marine amphipod (Elasmopus rapax) | 96-h LC50 | 21.5 µg/L | researchgate.net |

| ZPT and CPT | Pelagic bacteria, algae, zooplankton communities | EC50 | 1.6 - 60 nM | diva-portal.orgnorden.org |

Toxicity to Freshwater Microcrustaceans (e.g., Daphnia magna, Daphnia longispina)

Zinc this compound is also highly toxic to freshwater invertebrates, including Daphnia magna. Acute toxicity tests have shown 48-h EC50 values for zinc this compound to Daphnia magna ranging from 3.6 µg ai/L to 36 µg ai/L apvma.gov.au. A 21-day chronic exposure study with zinc this compound and Daphnia magna found a NOEC of 2.7 µg/L based on the number of young produced and mean length of parent daphnids apvma.gov.au. This indicates high chronic toxicity to daphnids apvma.gov.au.

Zinc this compound has been identified as the most toxic substance among several pharmaceuticals and surfactants tested for acute toxicity to Daphnia magna, with a 24-h EC50 of 2 µg/L nih.gov.

Studies using both Daphnia magna and Daphnia longispina have investigated the standard and biochemical toxicological effects of zinc this compound at sublethal concentrations. These studies analyzed parameters such as immobility, reproduction, behavioral alteration (swimming patterns), anti-oxidant defense (catalase activity), metabolism (GSTs activities), and neurotoxicity (ChE activity) nih.gov. Exposure to zinc this compound has been shown to have neurotoxic and oxidative effects, leading to changes in swimming behavior in these freshwater microcrustaceans nih.gov. While changes in reproductive traits were not observed in exposed individuals from both species in this specific study, the data suggest that ecologically relevant levels of zinc this compound can adversely alter critical parameters in these organisms nih.gov.

Table 2: Toxicity of Zinc this compound to Daphnia magna

| Endpoint | Duration | Value | Citation |

| Acute Toxicity EC50 | 48 hours | 3.6 - 36 µg ai/L | apvma.gov.au |

| Chronic Toxicity NOEC | 21 days | 2.7 µg/L (Reproduction) | apvma.gov.au |

| Acute Toxicity EC50 | 24 hours | 2 µg/L | nih.gov |

Mammalian Toxicology and Safety Assessments

Toxicological studies in mammals provide insights into the potential health effects of this compound exposure.

Reproductive and Developmental Toxicity

Studies have investigated the potential of this compound compounds to cause reproductive and developmental toxicity in mammals. In a developmental toxicity study in rats exposed orally to sodium this compound, reduced mean body weights, an increased percentage of small fetuses, and incomplete ossification were observed at doses of 4 mg/kg body weight/day and above uzh.ch. Dermal application of sodium this compound in rats also resulted in decreased fetal body weights and reduced ossification at 7 mg/kg body weight/day uzh.ch. However, no adverse effects on development were observed in New Zealand White rabbits after dermal application of sodium this compound at doses up to 5 mg/kg body weight/day uzh.ch.

A 2-generation study in SD rats with sodium this compound showed impaired fertility and mating behavior in male F0 animals at a dose of 3.5 mg/kg body weight/day uzh.ch.

For zinc this compound, adverse developmental effects, such as increased post implantation loss and decreased viable fetuses, were observed in a rabbit developmental study at 1.5 mg/kg/day regulations.gov. In a rat developmental study, increased salivation in maternal rats was noted at 3 mg/kg/day regulations.gov. The developmental toxicity database indicates effects in offspring at similar dose levels as effects in adults regulations.gov. A reproductive toxicity study for sodium this compound, a structurally related chemical, showed effects in offspring at doses above those affecting parental animals regulations.gov.

While some studies suggest developmental and/or reproductive toxicity in laboratory animals at maternally toxic doses, zinc this compound is not generally considered a reproductive or developmental hazard sevron.co.uk.

Neurotoxicity

Neurotoxicity has been identified as a sensitive endpoint of this compound toxicity in mammalian studies europa.eu. Oral administration of sodium this compound can lead to reversible paralysis of the hind extremities in rats, mice, and rabbits, although this effect has not been observed in monkeys or dogs uzh.chchemicalbook.com. Degenerative changes in the nerves and skeletal muscles were observed in rats given oral sodium this compound doses of 0.5 mg/kg body weight/day and above in a 2-year study uzh.ch.

Zinc this compound has also been associated with neurotoxic effects. Significant nervous system deficits have been observed following acute or subchronic oral administration of zinc this compound regulations.gov. Subchronic administration of zinc this compound at 3.75 mg/kg/day has been shown to produce hindlimb weakness, and peripheral neuropathy in the form of axonal degeneration has been observed regulations.gov. A 90-day oral toxicity study in rats identified neurotoxic findings at the highest dose tested, with a NOAEL of 0.5 mg/kg bw based on clinical signs, body weight reduction, and neurotoxic findings europa.eu.

The mechanism of neurotoxicity induced by sodium this compound may involve an influx of calcium into neurons, which can impair the integrity of axonal microtubules in rodents uzh.ch. While the mechanism of neurotoxicity for sodium this compound has not been as extensively studied, investigations have been carried out with zinc this compound chemicalbook.com.

Table 3: Summary of Selected Mammalian Toxicity Findings

| Compound | Species | Exposure Route | Endpoint | Observation | Citation |

| Sodium this compound | Rat | Oral | Developmental Toxicity | Reduced fetal body weight, incomplete ossification (≥ 4 mg/kg/day) | uzh.ch |

| Sodium this compound | Rat | Dermal | Developmental Toxicity | Decreased fetal body weight, reduced ossification (7 mg/kg/day) | uzh.ch |

| Sodium this compound | Rabbit | Dermal | Developmental Toxicity | No adverse effects (up to 5 mg/kg/day) | uzh.ch |

| Sodium this compound | SD Rat | Oral | Reproductive Toxicity | Impaired fertility/mating behavior in males (3.5 mg/kg/day) | uzh.ch |

| Zinc this compound | Rabbit | Oral | Developmental Toxicity | Increased post implantation loss, decreased viable fetuses (1.5 mg/kg/day) | regulations.gov |

| Zinc this compound | Rat | Oral | Developmental Toxicity | Increased maternal salivation (3 mg/kg/day) | regulations.gov |

| Sodium this compound | Rat, Mouse, Rabbit | Oral | Neurotoxicity | Reversible hindlimb paralysis | uzh.chchemicalbook.com |

| Sodium this compound | Rat | Oral | Neurotoxicity | Degenerative changes in nerves and muscles (≥ 0.5 mg/kg/day in 2-year study) | uzh.ch |